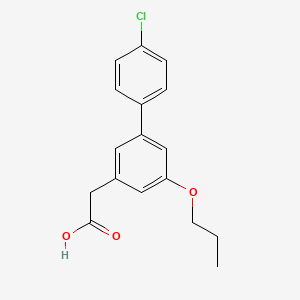
3-Biphenylacetic acid, 4'-chloro-5-propoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenylacetic acid, 4’-chloro-5-propoxy-: is a chemical compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol It is a derivative of biphenylacetic acid, where the biphenyl structure is substituted with a chloro group at the 4’ position and a propoxy group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- typically involves the following steps:
Starting Materials: The synthesis begins with biphenylacetic acid as the core structure.
Propoxylation: The propoxy group is introduced at the 5 position through nucleophilic substitution, often using propyl bromide or propyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-Biphenylacetic acid, 4’-chloro-5-propoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted biphenylacetic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted biphenylacetic acids.
Scientific Research Applications
Chemistry: In chemistry, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.
Medicine: In the field of medicine, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is explored for its potential therapeutic properties. It may be investigated for its anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Biphenylacetic acid, 4’-chloro-5-propoxy- involves its interaction with specific molecular targets. The chloro and propoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The biphenylacetic acid core structure allows for interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
- 3-Biphenylacetic acid, 4’-chloro-
- 3-Biphenylacetic acid, 5-propoxy-
- 3-Biphenylacetic acid, 4’-bromo-5-propoxy-
Comparison: Compared to its analogs, 3-Biphenylacetic acid, 4’-chloro-5-propoxy- is unique due to the presence of both chloro and propoxy groups. This combination may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61927-06-8 |
|---|---|
Molecular Formula |
C17H17ClO3 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-propoxyphenyl]acetic acid |
InChI |
InChI=1S/C17H17ClO3/c1-2-7-21-16-9-12(10-17(19)20)8-14(11-16)13-3-5-15(18)6-4-13/h3-6,8-9,11H,2,7,10H2,1H3,(H,19,20) |
InChI Key |
SZTJOZJNKITFNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















